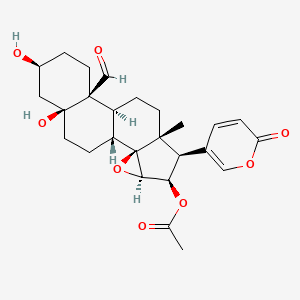![molecular formula C23H24N2O3 B2686648 (5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one CAS No. 899904-23-5](/img/structure/B2686648.png)
(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transformation and Synthesis Applications
- The transformation of related compounds into methyl 2-benzoylamino-3-oxobutanoate demonstrates the chemical versatility of compounds with similar structures. This particular transformation involves a sequence of reactions starting from hippuric acid, showcasing the potential of these compounds in synthetic organic chemistry for creating pharmacologically relevant molecules (Urška Bratušek, A. Hvala, B. Stanovnik, 1998).
Heterocyclic Chemistry
- Studies on the Meisenheimer rearrangement in heterocyclic synthesis reveal the preparation of novel ring systems, indicating that compounds with similar structural features can be precursors for creating new heterocyclic compounds. This opens up pathways for synthesizing novel therapeutic agents (J. Bremner, Ej Browne, P. Davies, C. Raston, 1980).
Potential CNS Agents
- The synthesis and biological evaluation of derivatives for potential central nervous system (CNS) agents highlight the therapeutic possibilities of compounds with dimethylamino groups and related structures. Such studies suggest that similar compounds could be explored for antidepressant or antipsychotic activities (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981).
Antioxidant Properties
- Research on quinazolin derivatives, including those with dimethylamino benzylidene groups, has shown significant antioxidant capacity. This suggests that structurally related compounds could be evaluated for their antioxidant properties, potentially contributing to therapeutic applications where oxidative stress is a factor (Khalida F. Al-azawi, 2016).
Synthetic Methodologies
- The development of new synthetic routes for the creation of 3-oxo-4-amino-1,2,3-oxadiazole derivatives from benzyl cyanide showcases the innovative approaches in synthesizing complex molecules. Such methodologies could be adapted for synthesizing the compound or its derivatives, potentially leading to novel drug candidates or research tools (D. S. Bohle, I. Perepichka, 2009).
Eigenschaften
IUPAC Name |
(12Z)-12-[(E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-23-14-18(17-6-4-5-7-20(17)28-23)21(22(27)24-23)19(26)13-10-15-8-11-16(12-9-15)25(2)3/h4-13,18,26H,14H2,1-3H3,(H,24,27)/b13-10+,21-19- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIRVQAYQOXBEA-IHHSRYSHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)C(=C(C=CC4=CC=C(C=C4)N(C)C)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)/C(=C(\C=C\C4=CC=C(C=C4)N(C)C)/O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2686566.png)
![tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate](/img/structure/B2686567.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2686569.png)
![2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid](/img/structure/B2686570.png)


![ethyl 3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2686573.png)
![3-[(2-chlorobenzyl)sulfonyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B2686574.png)



![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2686585.png)